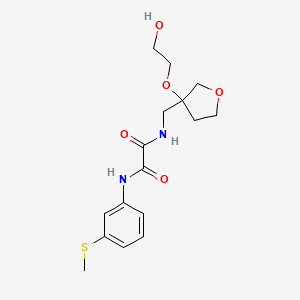

![molecular formula C20H21F3N2O B2514898 5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860785-75-7](/img/structure/B2514898.png)

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives can be achieved through various methods. For instance, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been shown to yield pyrrolo[1,2-a]quinoxaline almost quantitatively, and the presence of aldehydes or ketones can lead to hydroxyalkyl derivatives . Additionally, the synthesis of related quinoxaline C-nucleosides has been reported through the condensation of 1,2-diaminobenzenes with ribofuranosyl derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is characterized by a fused ring system that can influence the compound's electronic and steric properties. The presence of a trifluoromethyl group, as in the compound of interest, can significantly affect the molecule's reactivity due to its strong electron-withdrawing nature .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxaline derivatives can undergo various chemical reactions. For example, they can serve as hydrogen sources in biomimetic asymmetric hydrogenation, providing chiral amines with high enantiomeric excess . They can also be transformed into diversified derivatives via rhodium-catalyzed carbenoid insertion reactions . These reactions highlight the versatility and reactivity of the pyrrolo[1,2-a]quinoxaline scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The introduction of substituents such as the methoxybenzyl and trifluoromethyl groups can alter properties like solubility, boiling and melting points, and stability. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity . Additionally, the fused ring system can confer rigidity to the molecule, potentially impacting its binding to biological targets .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Pyrrolo[1,2-a]quinoxalines, similar to the compound , have been the subject of extensive research due to their interesting chemical properties and potential as precursors to more complex molecules. The synthesis of pyrrolo[1,2-a]quinoxalines often involves intricate organic reactions, highlighting their utility in developing new synthetic methodologies. For example, Liu et al. (2018) demonstrated a metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, achieving high yields and selectivity, which is significant for synthetic organic chemistry and the development of environmentally friendly chemical processes (Liu et al., 2018).

Material Science

In material science, the structural features of pyrrolo[1,2-a]quinoxalines, such as electronic configuration and photophysical properties, make them candidates for use in electronic and optoelectronic devices. Rajalakshmi and Palanisami (2020) explored Y-shaped tri-fluoromethyl substituted quinoxalines for their optical properties and potential applications in organic electronics, indicating the relevance of structurally related compounds in developing new materials with unique electronic properties (Rajalakshmi & Palanisami, 2020).

Medicinal Chemistry

Pyrrolo[1,2-a]quinoxaline derivatives have also been investigated for their biological activities, including anticancer and antimicrobial properties. Carullo et al. (2021) synthesized a series of pyrrolo[1,2-a]quinoxalines with antiproliferative activity against GPER-expressing breast cancer cells, showcasing the potential of such compounds in medicinal chemistry and drug development (Carullo et al., 2021). Additionally, Abbas et al. (2017) designed and synthesized quinoxaline derivatives as potential anticancer and antimicrobial agents, further emphasizing the significance of quinoxaline compounds in therapeutic applications (Abbas, Al-Marhabi, & Ammar, 2017).

Mechanism of Action

Mode of Action

Quinoxalines and their derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Quinoxalines are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The trifluoromethoxy group present in the compound is known to influence the pharmacokinetic properties of pharmaceuticals .

Result of Action

Quinoxalines are known to have diverse biological activities, suggesting they could have multiple effects at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-26-17-6-2-4-14(10-17)12-24-13-16-5-3-9-25(16)18-8-7-15(11-19(18)24)20(21,22)23/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLPJUODIPZBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)